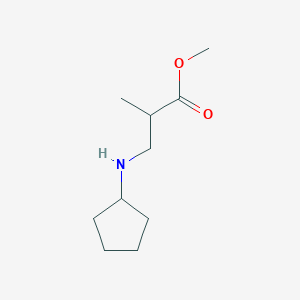![molecular formula C11H16N2O2 B6352562 Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate CAS No. 1154153-34-0](/img/structure/B6352562.png)
Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate” is a chemical compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich . The product is sold “as-is” without any representation or warranty .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C)C(NCc1ccncc1)C(=O)O . The InChI code for this compound is 1S/C10H14N2O2/c1-14-10(13)4-7-12-8-9-2-5-11-6-3-9/h2-3,5-6,12H,4,7-8H2,1H3 . Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 194.23 . It is stored at room temperature .科学的研究の応用
Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and agrochemicals, the study of biochemical and physiological effects, and the development of new lab experiments. It has also been used to study the mechanism of action of drugs and other compounds, as well as to study the biochemical and physiological effects of drugs.
作用機序
Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate is believed to act by forming a covalent bond with certain enzymes, such as cytochrome P450 isoenzymes. This bond inhibits the enzyme’s ability to catalyze chemical reactions, resulting in the inhibition of drug and other compound metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of drug metabolism, the inhibition of cell proliferation, and the inhibition of cytokine production. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
実験室実験の利点と制限
The use of Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate in lab experiments has several advantages. It is an easily synthesized compound, and it is relatively inexpensive. Additionally, it is a relatively non-toxic compound, making it safe to use in lab experiments. However, there are some limitations to its use in lab experiments, such as its low solubility in water and its instability in acidic conditions.
将来の方向性
There are a number of potential future directions for the use of Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate in scientific research. These include the development of new synthesis methods, the exploration of new biochemical and physiological effects, and the investigation of its potential uses in drug development. Additionally, further research could be conducted to explore its potential use in the development of agrochemicals and other organic compounds. Further research could also be conducted to explore its potential use in drug delivery systems, such as liposomes and nanocarriers. Finally, further research could be conducted to explore its potential use in the treatment of diseases, such as cancer and Alzheimer’s disease.
合成法
Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate can be synthesized through a variety of methods, including the Williamson ether synthesis and the Mitsunobu reaction. In the Williamson ether synthesis, an alkyl halide is reacted with an alkoxide to form an ether. The Mitsunobu reaction involves the reaction of an alcohol with an organic azide to form an alkene. Both methods have been used to synthesize this compound.
Safety and Hazards
特性
IUPAC Name |
methyl 2-methyl-3-(pyridin-4-ylmethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(11(14)15-2)7-13-8-10-3-5-12-6-4-10/h3-6,9,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPRDCKCMOXKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=NC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate](/img/structure/B6352488.png)
![Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6352507.png)
![Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352515.png)
![Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95%](/img/structure/B6352517.png)
![Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352523.png)
![Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352527.png)

![Methyl 2-methyl-3-[(3-methylbutyl)amino]propanoate](/img/structure/B6352556.png)
![Methyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B6352564.png)
![Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352571.png)

![Methyl 2-methyl-3-[(pyridin-2-ylmethyl)amino]propanoate](/img/structure/B6352582.png)
![Methyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6352583.png)